![molecular formula C8H10ClNO B1644657 4-Chloro-2-[(methylamino)methyl]phenol CAS No. 38926-77-1](/img/structure/B1644657.png)
4-Chloro-2-[(methylamino)methyl]phenol
Vue d'ensemble
Description
“4-Chloro-2-[(methylamino)methyl]phenol” is a chemical compound with the CAS Number: 38926-77-1 . It has a molecular weight of 171.63 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “4-Chloro-2-[(methylamino)methyl]phenol” involves the reaction of 5-Chloro-2-hydroxybenzaldehyde with methanamine in methanol . The reaction is stirred at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-[(methylamino)methyl]phenol” is represented by the InChI code: 1S/C8H10ClNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-2-[(methylamino)methyl]phenol” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Anticancer Activity
Research on Schiff bases related to the structural framework of 4-Chloro-2-[(methylamino)methyl]phenol has shown promising anticancer activity. A study synthesized and characterized Schiff bases with phenol derivatives, demonstrating their cytotoxicity against cancer cell lines, including HeLa and MCF-7. The compounds bound to DNA through electrostatic interactions, suggesting a mechanism for their anticancer effects (Uddin et al., 2020).
Environmental Degradation
The degradation of chlorophenols, which share a chloro- and phenol functional group with 4-Chloro-2-[(methylamino)methyl]phenol, has been extensively studied. For instance, the electrochemical oxidation of 4-chloro-3-methyl phenol using Ti/SnO2-Sb/PbO2 electrodes highlighted the role of hydroxyl radicals and active chlorine in breaking down the compound, offering insights into potential environmental applications for similar compounds (Song et al., 2010).
Analytical Chemistry
Studies have also focused on the determination of phenolic compounds in water and industrial effluents, indicating the importance of phenol derivatives in monitoring and managing environmental pollutants. Liquid-solid extraction techniques have been developed for phenolic compounds, demonstrating the relevance of 4-Chloro-2-[(methylamino)methyl]phenol in analytical and environmental chemistry (Castillo et al., 1997).
Pharmacological Effects
Research on chlorogenic acid, a phenolic compound, has revealed various therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory effects. These findings suggest that structurally similar compounds like 4-Chloro-2-[(methylamino)methyl]phenol could also possess significant biological and pharmacological applications (Naveed et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
4-chloro-2-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABHGYPDBKOQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(methylamino)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



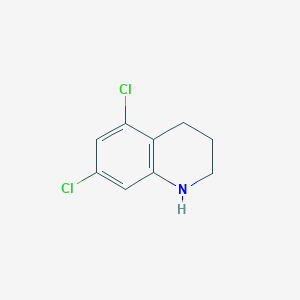
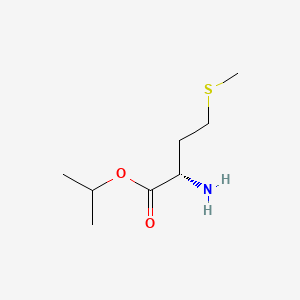

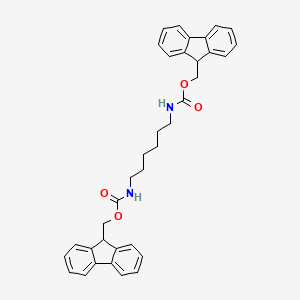

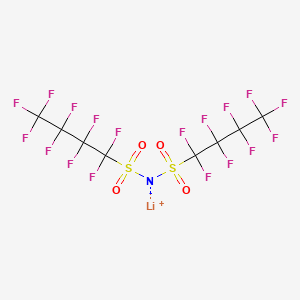
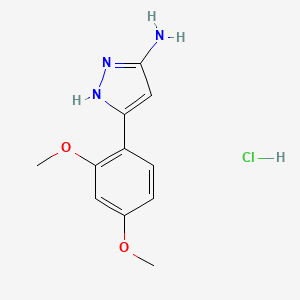
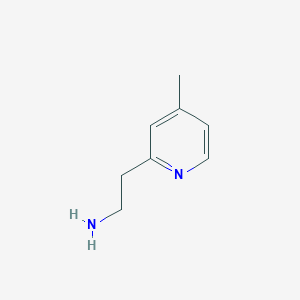
![1-[(4-Tert-butylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1644627.png)

![(7E)-7-[2-Hydroxy-3-(6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1644644.png)


